molecular formula C20H11NO2 B1218461 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- CAS No. 60354-76-9

1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)-

Cat. No. B1218461
CAS RN: 60354-76-9
M. Wt: 297.3 g/mol
InChI Key: TUISHUGHCOJZCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Pyrrole-2,5-dione derivatives involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . This reaction results in the formation of 1H-pyrrole-2,5-dione derivatives, independent of the reaction conditions .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrole-2,5-dione is represented by the formula: C4H3NO2 . The molecular weight is 97.0721 .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrrole-2,5-dione derivatives are diverse. For instance, N3-substituted amidrazones react with a cyclic anhydride, exclusively forming 1H-pyrrole-2,5-dione derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrole-2,5-dione include a molecular weight of 97.0721 . More specific properties of the 1-(3-fluoranthenyl)- variant are not specified in the retrieved data.

Scientific Research Applications

Fluorescence Labeling of Biomolecules

N-(3-Fluoranthyl)maleimide: is widely used in fluorescence labeling due to its ability to react with thiol groups in proteins and peptides . This reaction forms a stable thioether bond, making it a valuable tool for studying protein structure and dynamics, protein-protein interactions, and enzyme activities.

Detection of Sulfhydryl Groups

The compound serves as a fluorogenic sulfhydryl reagent, which means it can be used to detect the presence of -SH groups in various biological samples . This application is particularly useful in the field of biochemistry for quantifying glutathione in cells or tissues.

In Utero Gene Therapy Research

In the realm of gene therapy, N-(3-Fluoranthyl)maleimide has been utilized in research for in utero gene therapy (IUGT) to treat congenital blood disorders like β-thalassemia . It is used in creating models to study the efficacy of gene therapy treatments.

Development of Fluorescent Probes

This compound is instrumental in developing new fluorescent probes for biological research . Its fluorescence properties allow for the creation of probes that can be used to visualize and track biological processes in real-time.

Protein Marker in Gel Electrophoresis

N-(3-Fluoranthyl)maleimide: can be used as a fluorescent protein marker in gel electrophoresis . This application is crucial for the separation and identification of proteins in complex mixtures.

Study of Time-Dependent Processes of Biopolymers

The compound’s characteristics make it suitable for studying the time-dependent processes of biopolymers . Researchers can use it to investigate the kinetics of protein folding and other dynamic events in biomolecules.

Safety and Hazards

The substance is corrosive to the eye and may cause sensitization by skin contact . Once sensitized, an allergic skin reaction may occur with symptoms including redness, swelling, and rash at low concentrations .

properties

IUPAC Name

1-fluoranthen-3-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO2/c22-18-10-11-19(23)21(18)17-9-8-15-13-5-2-1-4-12(13)14-6-3-7-16(17)20(14)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUISHUGHCOJZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N5C(=O)C=CC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069397
Record name 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)-

CAS RN

60354-76-9
Record name 1-(3-Fluoranthenyl)-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60354-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluoranthyl)maleimide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)-
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Record name 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(fluoranthen-3-yl)-1H-pyrrole-2,5-dione
Source European Chemicals Agency (ECHA)
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Q & A

Q1: How does FAM's interaction with muscle proteins provide insights into muscle contraction?

A1: FAM specifically binds to thiol groups, which are abundant in cysteine residues found in proteins. In muscle cells, FAM primarily labels myosin heavy chains, a key component of the contractile machinery. [] This labeling allows researchers to track the conformational changes of myosin during muscle contraction by observing changes in FAM's fluorescence spectrum. [] For example, a blue shift in the emission spectrum is observed during the transition from a muscle's rigor state (no ATP) to a relaxed or contracted state (presence of ATP), indicating a change in the environment surrounding the FAM-labeled myosin. []

Q2: What are the advantages of using FAM over other fluorescent probes for studying muscle contraction?

A2: FAM possesses a medium fluorescence lifetime (approximately 20 nanoseconds), which makes it suitable for studying time-dependent processes like muscle contraction. [] Additionally, studies comparing FAM with another probe, ANM (N-(1-anilinonaphthyl-4)maleimide), confirmed that the observed fluorescence changes were not artifacts of muscle fiber movement, validating FAM's reliability in such applications. []

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